Cas no 1426135-67-2 (7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid)

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a trifluoromethyl group at the 7-position of the imidazo[1,2-a]pyridine scaffold. This compound serves as a versatile intermediate in medicinal chemistry and pharmaceutical research, particularly in the synthesis of bioactive molecules. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid functionality allows for further derivatization via amidation or esterification. Its rigid fused-ring structure contributes to improved binding affinity in target interactions, making it valuable for drug discovery applications. The compound is typically used in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents requiring privileged heterocyclic motifs.
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid structure
1426135-67-2 structure
Product name:7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
CAS No:1426135-67-2
MF:C9H5F3N2O2
Molecular Weight:230.143412351608
MDL:MFCD29067438
CID:4598746
PubChem ID:71280482

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
    • BHC13567
    • 7-TRIFLUOROMETHYL-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID
    • DTXSID001187312
    • 1426135-67-2
    • 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylicacid
    • CS-0083424
    • MFCD29067438
    • SCHEMBL14738518
    • DB-140957
    • EN300-738210
    • AKOS027427470
    • AS-70609
    • -7(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
    • 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
    • MDL: MFCD29067438
    • インチ: 1S/C9H5F3N2O2/c10-9(11,12)5-1-2-14-6(8(15)16)4-13-7(14)3-5/h1-4H,(H,15,16)
    • InChIKey: RHHUSYUSMKAMKB-UHFFFAOYSA-N
    • SMILES: FC(C1C=CN2C(C(=O)O)=CN=C2C=1)(F)F

計算された属性

  • 精确分子量: 230.03031189g/mol
  • 同位素质量: 230.03031189g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 295
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 54.6

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0895-1G
7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
1426135-67-2 95%
1g
¥ 5,121.00 2023-04-06
Enamine
EN300-738210-0.5g
7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
1426135-67-2 95.0%
0.5g
$919.0 2025-03-11
abcr
AB481129-1 g
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid; .
1426135-67-2
1g
€750.40 2023-06-15
Enamine
EN300-738210-10.0g
7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
1426135-67-2 95.0%
10.0g
$4114.0 2025-03-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0895-250MG
7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
1426135-67-2 95%
250MG
¥ 2,052.00 2023-04-06
Enamine
EN300-738210-0.1g
7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
1426135-67-2 95.0%
0.1g
$842.0 2025-03-11
Alichem
A029190368-5g
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
1426135-67-2 97%
5g
$1,472.10 2022-04-02
eNovation Chemicals LLC
D762902-250mg
7-TRIFLUOROMETHYL-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID
1426135-67-2 95%
250mg
$660 2023-09-01
eNovation Chemicals LLC
D762902-1g
7-TRIFLUOROMETHYL-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID
1426135-67-2 95%
1g
$1740 2023-09-01
abcr
AB481129-1g
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid; .
1426135-67-2
1g
€750.40 2025-02-15

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid 関連文献

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acidに関する追加情報

Comprehensive Analysis of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 1426135-67-2)

The compound 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 1426135-67-2) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring an imidazo[1,2-a]pyridine core and a trifluoromethyl group, makes it a valuable building block for drug discovery and material science applications. Researchers are particularly interested in its potential as a precursor for kinase inhibitors and antimicrobial agents, aligning with current trends in personalized medicine and antibiotic resistance.

One of the most frequently searched questions about this compound revolves around its synthetic routes and reactivity. The presence of the carboxylic acid functionality allows for versatile derivatization, enabling the creation of amides, esters, and other derivatives. This adaptability is crucial for medicinal chemists exploring structure-activity relationships (SAR) in drug design. Recent publications highlight its use in developing small-molecule therapeutics targeting inflammatory diseases, a hot topic in 2024 due to the growing global burden of chronic inflammatory conditions.

From a physicochemical properties perspective, the trifluoromethyl group enhances the molecule's lipophilicity and metabolic stability, key factors in optimizing drug-like properties. Computational chemistry studies suggest that the compound's planar imidazo[1,2-a]pyridine scaffold facilitates π-stacking interactions with biological targets, explaining its prevalence in fragment-based drug discovery. These characteristics make it particularly relevant for researchers investigating protein-protein interaction inhibitors, a cutting-edge area in cancer therapeutics.

The compound's spectral data (NMR, MS, HPLC) has been extensively characterized, addressing another common query from analytical chemists. Its distinct 19F NMR signal around -60 ppm serves as a valuable diagnostic marker for reaction monitoring. Quality control protocols typically employ reverse-phase HPLC with UV detection at 254 nm, ensuring purity standards meet pharmaceutical requirements. These analytical details are crucial for laboratories focusing on quality by design (QbD) principles in API manufacturing.

In material science applications, the 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid demonstrates potential as a ligand for transition metal catalysts. Its ability to coordinate with palladium and copper centers has sparked interest in developing novel cross-coupling catalysts for green chemistry applications. This aligns with the sustainable chemistry movement and the pharmaceutical industry's push toward atom-economical synthesis.

Stability studies reveal that the compound remains stable under ambient conditions when stored properly, though the carboxylic acid moiety necessitates protection from moisture. This stability profile makes it suitable for international shipping and long-term storage, addressing logistical concerns frequently raised by global research teams. Proper handling procedures emphasize using inert atmospheres for sensitive reactions, reflecting current laboratory safety best practices.

The commercial availability of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid from multiple specialty chemical suppliers has increased in recent years, coinciding with growing demand for fluorinated heterocycles. Market analysis shows particular interest from contract research organizations (CROs) working on central nervous system (CNS) drug candidates, where fluorinated compounds often demonstrate improved blood-brain barrier penetration.

Patent landscape analysis reveals an upward trend in filings incorporating this scaffold, particularly in applications related to G-protein coupled receptor (GPCR) modulators. The trifluoromethyl group's ability to influence binding affinity and selectivity makes this compound valuable for structure-based drug design projects. Recent innovations include its incorporation into proteolysis targeting chimeras (PROTACs), representing the next frontier in targeted protein degradation therapies.

Environmental fate studies indicate that 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes biodegradation under appropriate conditions, addressing ecological concerns about persistent fluorinated compounds. This characteristic supports its inclusion in green chemistry initiatives and aligns with regulatory requirements for sustainable pharmaceutical development.

Looking forward, the scientific community anticipates expanded applications of this versatile building block, particularly in bioconjugation chemistry and diagnostic probe development. Its compatibility with click chemistry reactions positions it well for emerging technologies in theranostics and precision medicine. As research continues to uncover new therapeutic applications, 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 1426135-67-2) will likely remain a compound of significant interest across multiple scientific disciplines.

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